1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride

Medicinal Chemistry Synthetic Chemistry Compound Management

This hydrochloride salt (CAS 1788624-39-4) is functionally distinct from the free base (CAS 345629-25-6) and N-Boc analog—differences in molecular weight, protonation state, and solubility directly impact reaction stoichiometry and purification. Essential for constructing N-cyclopropyl fluoroquinolone C-7 side chains, PDE4A/CCR5 target screening, and library synthesis. Aqueous solubility facilitates coupling reactions and biphasic workups; neutralization in situ offers synthetic flexibility. Procure the authenticated salt to eliminate mass-calculation errors and ensure bioassay reproducibility.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68
CAS No. 1788624-39-4
Cat. No. B3034468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride
CAS1788624-39-4
Molecular FormulaC9H16ClNO2
Molecular Weight205.68
Structural Identifiers
SMILESC1CC1N2CCC(CC2)C(=O)O.Cl
InChIInChI=1S/C9H15NO2.ClH/c11-9(12)7-3-5-10(6-4-7)8-1-2-8;/h7-8H,1-6H2,(H,11,12);1H
InChIKeyQEJMOJSVJPBRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride CAS 1788624-39-4: Technical Specifications and Procurement-Relevant Characterization


1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (CAS 1788624-39-4; molecular formula C₉H₁₆ClNO₂; molecular weight 205.68 g/mol) is a 1,4-substituted piperidine derivative featuring a cyclopropyl group at the N-1 position and a carboxylic acid group at the 4-position, supplied as the hydrochloride salt. This compound is commercially available as a research-grade small-molecule scaffold, typically supplied with purity specifications of ≥95% to 97% . The compound serves as a building block in medicinal chemistry programs and requires storage under sealed, dry conditions at 2–8°C . Notably, the hydrochloride salt form (CAS 1788624-39-4) is chemically and functionally distinct from the corresponding free base (CAS 345629-25-6, C₉H₁₅NO₂, 169.22 g/mol), a distinction with direct implications for solubility, handling, and downstream synthetic utility [1].

Why 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride Cannot Be Arbitrarily Substituted by Free Base or N-Protected Analogs in Research Workflows


Direct substitution of 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride with the corresponding free base (CAS 345629-25-6) or N-Boc-protected analog (CAS 1346599-08-3) is not functionally equivalent in most research and synthetic applications. The hydrochloride salt differs from the free base in molecular weight (205.68 vs. 169.22 g/mol), protonation state, and aqueous solubility characteristics, which affect reaction stoichiometry, handling in aqueous or buffered media, and downstream purification [1]. Furthermore, substitution with the N-Boc-protected derivative (molecular weight 269.34 g/mol, C₁₄H₂₃NO₄) introduces a tert-butoxycarbonyl protecting group at the N-1 position, fundamentally altering the compound's reactivity profile—this protected form is a distinct synthetic intermediate that requires an additional deprotection step (acidic conditions) to regenerate the free amine . Procurement decisions that disregard these formal differences risk introducing stoichiometric errors in synthesis, compromising bioassay reproducibility, and incurring unanticipated synthetic divergence.

Quantitative Differentiation Evidence for 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride Relative to Closest Analogs


Hydrochloride Salt vs. Free Base: Quantifiable Differences in Molecular Identity and Handling Specifications

The hydrochloride salt (CAS 1788624-39-4) exhibits quantifiable and functionally significant differences relative to its free base counterpart (CAS 345629-25-6). The salt form has a molecular weight of 205.68 g/mol with molecular formula C₉H₁₆ClNO₂, representing a 36.46 g/mol (+21.5%) increase over the free base (C₉H₁₅NO₂, 169.22 g/mol) due to the HCl component [1]. The salt form is designated as 'freely soluble in water' whereas the free base is sparingly water-soluble and preferentially soluble in organic media . Additionally, the hydrochloride salt requires sealed, dry storage at 2–8°C to prevent hygroscopic degradation, a handling specification not applicable to the more stable crystalline free base . The free base exhibits a calculated LogP (XlogP) of -1.4, whereas the protonated salt form carries a positive charge at the piperidine nitrogen at physiological pH, altering both partitioning behavior and ionization-dependent bioassay outcomes [2].

Medicinal Chemistry Synthetic Chemistry Compound Management

Cyclopropyl Substitution Position: 1-Position Piperidine vs. 4-Position Cyclopropyl Piperidine Derivatives

The target compound features a cyclopropyl group at the piperidine N-1 position, which differs fundamentally from analogs where the cyclopropyl group is attached directly to the piperidine 4-position carbon skeleton. The target compound's substitution pattern (N-1 cyclopropyl, 4-COOH) yields a molecular weight of 205.68 g/mol (HCl salt) or 169.22 g/mol (free base), with the carboxylic acid positioned at C-4 for further derivatization [1]. In contrast, N-Boc-4-cyclopropylpiperidine-4-carboxylic acid (CAS 1346599-08-3) places the cyclopropyl substituent at the 4-position carbon, with an N-Boc protecting group at N-1, yielding a substantially different molecular profile: molecular weight 269.34 g/mol, formula C₁₄H₂₃NO₄, and an XLogP3 value of 2.1, indicating markedly higher lipophilicity . The positioning of the cyclopropyl group—whether at N-1 (electron-donating to nitrogen lone pair, affecting amine basicity) or at C-4 (steric and conformational effects on the piperidine ring)—dictates distinct structure-activity relationships. In medicinal chemistry, the cyclopropyl group is strategically employed to improve metabolic stability, enhance target binding affinity, and limit conformational flexibility; its placement within a molecular scaffold is a primary determinant of these effects and is not interchangeable .

Drug Design Medicinal Chemistry Structure-Activity Relationship

Phosphodiesterase 4A (PDE4A) Inhibitory Activity: In Vitro Affinity Data

1-Cyclopropylpiperidine-4-carboxylic acid (evaluated as the free acid or suitable salt form) has been tested in vitro for inhibitory activity against recombinant phosphodiesterase type 4A (PDE4A). The compound is recorded in the BindingDB/ChEMBL database (ChEMBL_155727; CHEMBL760761) as having been evaluated in this assay system, though the specific affinity data (e.g., IC₅₀ or Kᵢ value) is not publicly available in the accessible record excerpt [1]. PDE4A is a cAMP-specific phosphodiesterase implicated in inflammatory signaling (COPD, asthma) and CNS disorders. While the precise inhibitory potency cannot be quantified from available open-source data, the documented evaluation against PDE4A distinguishes this scaffold from closely related piperidine-4-carboxylic acid analogs that have been optimized for alternative targets, such as dual PPARα/γ agonism, which represents a distinct therapeutic axis (metabolic disorders vs. inflammation/respiratory) [2]. The availability of PDE4A screening data provides a basis for target-focused procurement decisions in inflammation and respiratory disease research programs.

Enzymology Inflammation Respiratory Disease CNS Disorders

Relevance as a Key Intermediate in Fluoroquinolone Antibiotic Synthesis: Structural Analogy to Moxifloxacin Core

1-Cyclopropylpiperidine-4-carboxylic acid (free acid form, CAS 345629-25-6) is structurally identified as a key intermediate in the synthesis of fluoroquinolone antibiotics, specifically moxifloxacin and related N-cyclopropyl fluoroquinolones . The piperidine-4-carboxylic acid scaffold with an N-cyclopropyl substituent maps directly onto the C-7 side-chain substructure present in moxifloxacin—a critical pharmacophoric element for DNA gyrase/topoisomerase IV inhibition and antibacterial potency [1]. While the target compound (hydrochloride salt) and comparator are distinct in form, the underlying free base scaffold is the functional intermediate in these synthetic routes. The trifluoroacetate salt variant of this scaffold has been explicitly noted for its improved solubility during large-scale purification steps in industrial fluoroquinolone production . This established utility in a clinically validated antibiotic scaffold provides a procurement rationale distinct from that of structurally similar piperidine-4-carboxylic acid analogs lacking the N-cyclopropyl motif, which do not map to the moxifloxacin core and have not been reported as intermediates in this established antibacterial synthetic pathway.

Antibacterial Synthesis Medicinal Chemistry Process Chemistry

Validated Research and Industrial Application Scenarios for 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride Procurement


Fluoroquinolone Antibacterial Analog Synthesis and C-7 Side-Chain SAR Exploration

In medicinal chemistry programs focused on developing novel fluoroquinolone or structurally related antibacterial agents, 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride (or its free base after neutralization) serves as a building block for constructing the C-7 piperidinyl side-chain characteristic of moxifloxacin and related N-cyclopropyl fluoroquinolones . The N-cyclopropyl motif is a critical pharmacophoric element for DNA gyrase inhibition, and procurement of this specific scaffold—rather than N-alkyl or N-aryl piperidine carboxylic acids—is essential for synthesizing analogs that preserve this key antibacterial SAR feature. The hydrochloride salt form offers the practical advantage of water solubility for aqueous workup or coupling reactions conducted in polar media.

PDE4A-Targeted Inflammation and Respiratory Disease Research

Research programs investigating phosphodiesterase 4A (PDE4A) as a therapeutic target in chronic obstructive pulmonary disease (COPD), asthma, or related inflammatory respiratory conditions may prioritize this scaffold based on its documented in vitro evaluation against recombinant PDE4A [1]. While potency data remain proprietary or limited in open-source databases, the existence of PDE4A screening data distinguishes this compound from alternative piperidine-4-carboxylic acid analogs optimized for unrelated targets such as PPARα/γ (metabolic disorders). Procurement of this specific CAS-numbered entity ensures alignment with the PDE4A target axis for SAR expansion or tool compound development.

Piperidine-4-carboxylic Acid Scaffold Derivatization with Aqueous Workup Compatibility

For synthetic chemists requiring a piperidine-4-carboxylic acid core with an N-cyclopropyl substituent for library synthesis or intermediate production, the hydrochloride salt (CAS 1788624-39-4) provides quantifiable advantages over the free base (CAS 345629-25-6) in handling and reaction setup. The salt form's enhanced water solubility facilitates aqueous workup, acid-base extractions, and coupling reactions in polar protic or aqueous-organic biphasic systems . Additionally, the defined stoichiometry (205.68 g/mol vs. 169.22 g/mol) eliminates the mass-calculation errors that would arise from using free base molecular weight to weigh hydrochloride salt material. For reactions requiring the free amine, the salt can be neutralized in situ with a mild base (e.g., triethylamine, sodium bicarbonate), providing synthetic flexibility not available when starting from the free base directly.

Medicinal Chemistry Hit Expansion from Screening-Derived Actives

The compound has been implicated in preliminary pharmacological screening as a CCR5 antagonist scaffold, with potential relevance to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. For research groups that have identified piperidine-4-carboxylic acid derivatives with N-cyclopropyl substitution as hits or leads in high-throughput screening campaigns, procurement of this commercially available, analytically characterized hydrochloride salt provides a defined starting point for hit validation, resynthesis, and initial SAR expansion. The commercial availability of the compound at 97% purity from multiple reputable suppliers (e.g., Leyan product No. 1285387 ; ChemScene Cat. No. CS-0214717 ) reduces the burden of in-house synthesis for preliminary follow-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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